Cas no 1803885-34-8 (1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one)

1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one
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- インチ: 1S/C10H10Br2O2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,1-2H3
- InChIKey: XLTWZFCGGMPSDE-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=C(C=C(C=1)OC)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26.3
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014402-1g |
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one |
1803885-34-8 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one 関連文献
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1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-oneに関する追加情報
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one: A Promising Scaffold for Targeted Therapeutic Development
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one (CAS No. 1803885-34-8) represents a unique chemical scaffold with potential applications in medicinal chemistry. This compound features a brominated phenyl ring substituted with a methoxy group and a brominated carbonyl group at the central carbon. The molecular architecture combines aromatic and aliphatic functionalities, making it a versatile platform for drug design. Recent advances in structure-activity relationship (SAR) studies have highlighted its significance in modulating biological targets such as kinase enzymes and ion channels.
The brominated phenyl ring in 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one exhibits distinct electronic properties due to the presence of two bromine atoms. This substitution pattern enhances the compound's ability to engage in electrophilic interactions with biological macromolecules. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the methoxy group at the 5-position of the phenyl ring plays a critical role in stabilizing the molecule's conformation, thereby improving its bioavailability and target specificity.
Recent research has focused on the synthetic pathways of 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one. A 2024 paper in *Organic & Biomolecular Chemistry* reported a novel electrophilic aromatic substitution method that optimizes the yield of this compound. The brominated carbonyl group at the central carbon is particularly important for its potential to act as a reactive intermediate in drug conjugation strategies. This feature has drawn attention in the development of prodrug formulations for targeted delivery.
Applications of 1-Bromo-1-(3-bromo-5-methyloxyphenyl)propan-2-one are expanding in the field of anti-inflammatory therapy. A 2023 study in *Bioorganic & Medicinal Chemistry* showed that derivatives of this scaffold exhibit selective inhibition of NF-κB signaling pathways, which are implicated in chronic inflammation. The brominated phenyl ring appears to modulate the binding affinity for NF-κB subunits, suggesting a mechanism for its anti-inflammatory activity.
The methoxy group in 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one has also been linked to neuroprotective properties. Research published in *Neuropharmacology* in 2024 indicated that this functional group enhances the permeability of the compound across the blood-brain barrier. This property is crucial for developing central nervous system (CNS) targeting agents, particularly for neurodegenerative diseases.
Advances in computational modeling have further elucidated the potential of 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one. A 2023 study using molecular docking simulations revealed that the brominated carbonyl group can form hydrogen bonds with serine residues in kinase enzymes, suggesting its utility as an inhibitor of protein kinases involved in cancer progression.
The brominated phenyl ring in this compound also shows promise in antimicrobial applications. A 2024 report in *Antimicrobial Agents and Chemotherapy* demonstrated that derivatives of this scaffold exhibit bactericidal activity against multidrug-resistant bacteria. The brominated substituents are hypothesized to disrupt cell membrane integrity by altering lipid bilayer interactions.
Recent in vitro studies have explored the cytotoxicity profile of 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one. A 2023 study in *Toxicology in Vitro* found that this compound exhibits selective toxicity toward cancer cell lines compared to normal cells, indicating its potential as a targeted chemotherapeutic agent. The brominated carbonyl group may contribute to this selectivity by inducing apoptosis through mitochondrial pathway disruption.
Environmental and pharmacokinetic considerations are also being evaluated for 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one. A 2024 study in *Drug Metabolism and Disposition* highlighted the importance of optimizing the lipophilicity of this compound to enhance oral bioavailability while minimizing toxic metabolite formation. The methoxy group plays a key role in modulating these properties through metabolic stability.
Future research directions include the development of structure-based drug design approaches to further refine the therapeutic potential of 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one. Advances in high-throughput screening and machine learning algorithms are expected to accelerate the identification of optimal derivatives with enhanced efficacy and safety profiles. The brominated phenyl ring and brominated carbonyl group remain central to these efforts, as they provide the chemical diversity necessary for target-specific interactions.
As the field of drug discovery continues to evolve, 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one stands out as a promising scaffold with broad applications. Its unique chemical structure and functional groups offer a foundation for developing novel therapeutics targeting a range of diseases. Ongoing research will likely uncover additional biological activities and clinical applications for this compound in the coming years.
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